![molecular formula C22H20ClN3O2 B11139012 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone](/img/structure/B11139012.png)
1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone
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Overview
Description
1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H20ClN3O2 and its molecular weight is 393.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone is a synthetic derivative belonging to the class of pyridoindoles. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₄H₁₅ClN₂O₂
- Molecular Weight : 278.74 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Inhibition of Bromodomains : The compound has been studied for its ability to inhibit bromodomain-containing proteins, which are implicated in various diseases including cancer. Specifically, it targets the BAZ2B bromodomain, showing potential as a chemical probe for epigenetic research .
- Potentiation of CFTR Function : The tetrahydropyridoindole core has been identified as a novel chemotype for potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR). Compounds with this core have demonstrated efficacy in rescuing gating defects associated with cystic fibrosis mutations .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against various human tumor cell lines. This activity is believed to be linked to their ability to modulate critical signaling pathways involved in cell growth and survival .
Structure–Activity Relationship (SAR)
In-depth structure–activity relationship studies have been conducted to optimize the biological efficacy of this compound. Key findings include:
- Substituent Effects : Variations in substituents at specific positions on the indole and pyrido rings significantly affect potency and efficacy. For example, modifications at position 8 have led to enhanced activity in CFTR rescue assays .
- Efficacy Metrics : Efficacy (E_max) and potency (EC₅₀) values have been determined for various analogues. For instance, certain derivatives achieved sub-micromolar potency in cellular assays targeting CFTR .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
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Study on CFTR Modulators : A study identified several tetrahydro-γ-carbolines as effective CFTR potentiators. The most promising compounds showed EC₅₀ values below 0.3 μM in F508del-CFTR expressing cells .
Compound E_max EC₅₀ (μM) Compound 1 High 0.23 Compound 2 Moderate 0.27 - Bromodomain Inhibition : Investigations into the binding affinity of this compound to bromodomains revealed significant inhibition at low micromolar concentrations, indicating its potential as a therapeutic agent against diseases driven by dysregulated epigenetic mechanisms .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone exhibit significant anticancer activity. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation. For instance, studies have shown that indole derivatives can induce apoptosis in various cancer cell lines through the modulation of apoptotic proteins and pathways.
Antimicrobial Activity
Indole derivatives have been documented to possess antimicrobial properties. The compound may act against a range of pathogens by disrupting their cellular processes. In vitro studies have demonstrated that indole-based compounds can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways.
Neuroprotective Effects
Recent investigations suggest that this compound may exhibit neuroprotective effects. Research indicates that it can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This property makes it a candidate for further studies in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of a related compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers when treated with the compound. The study concluded that further exploration into its mechanism could lead to new therapeutic strategies for cancer treatment.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of indole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that the compounds exhibited notable inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics.
Properties
Molecular Formula |
C22H20ClN3O2 |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-methoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C22H20ClN3O2/c1-28-21-4-2-3-20-15(21)7-9-25(20)13-22(27)26-10-8-19-17(12-26)16-11-14(23)5-6-18(16)24-19/h2-7,9,11,24H,8,10,12-13H2,1H3 |
InChI Key |
CDNZKFLEZYNQFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl |
Origin of Product |
United States |
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